8-nitro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one
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Overview
Description
8-NITRO-1H,2H,3H,4H-PYRAZINO[1,2-A]INDOL-1-ONE is a heterocyclic compound that contains both pyrazine and indole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 8-NITRO-1H,2H,3H,4H-PYRAZINO[1,2-A]INDOL-1-ONE typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of N-alkylpyrrole with hydrazine hydrate, leading to the formation of the pyrazino-indole scaffold . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
8-NITRO-1H,2H,3H,4H-PYRAZINO[1,2-A]INDOL-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-NITRO-1H,2H,3H,4H-PYRAZINO[1,2-A]INDOL-1-ONE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-NITRO-1H,2H,3H,4H-PYRAZINO[1,2-A]INDOL-1-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
8-NITRO-1H,2H,3H,4H-PYRAZINO[1,2-A]INDOL-1-ONE can be compared with other similar compounds such as:
Indole derivatives: These compounds also contain the indole moiety and exhibit a range of biological activities.
Pyrazine derivatives: These compounds contain the pyrazine ring and are known for their diverse pharmacological properties.
The uniqueness of 8-NITRO-1H,2H,3H,4H-PYRAZINO[1,2-A]INDOL-1-ONE lies in its combined pyrazine and indole structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9N3O3 |
---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
8-nitro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one |
InChI |
InChI=1S/C11H9N3O3/c15-11-10-6-7-5-8(14(16)17)1-2-9(7)13(10)4-3-12-11/h1-2,5-6H,3-4H2,(H,12,15) |
InChI Key |
RMQFDJUEJDOHIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=C(C=C(C=C3)[N+](=O)[O-])C=C2C(=O)N1 |
Origin of Product |
United States |
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